molecular formula C9H10N2 B1330477 (1h-Indol-2-ylmethyl)amine CAS No. 21109-25-1

(1h-Indol-2-ylmethyl)amine

Cat. No. B1330477
CAS RN: 21109-25-1
M. Wt: 146.19 g/mol
InChI Key: RNAODKZCUVVPEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives such as substituted 2-(indol-1-yl)-1-methylethylamines involves a series of chemical reactions that introduce various functional groups to the indole core. These modifications are designed to enhance the biological activity and selectivity of the compounds. For instance, the synthesis reported in paper focuses on the development of compounds with selectivity for 5HT2C receptors, which are implicated in obsessive-compulsive disorder. Similarly, paper discusses the synthesis of 1-[(1H-indol-5-ylmethyl)amino] derivatives with potent antifungal activity against Candida albicans. The synthesis process typically includes steps such as acylation, deprotection, and functional group transformations, as evidenced by the methodologies described in the papers .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of the indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole nucleus can be functionalized at various positions to yield compounds with diverse chemical and biological properties. For example, the introduction of a methylene amino group at the 5-position of the indole ring, as seen in the compounds discussed in papers and , can significantly alter the pharmacological profile of the molecule. The structural elucidation of these compounds is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions that are essential for their synthesis and functionalization. These reactions include nucleophilic substitutions, ring closures, and rearrangements. For instance, the synthesis of S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives involves a ring closure reaction followed by alkylation . Additionally, the synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their subsequent rearrangement into isomers demonstrates the chemical versatility of indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by the substituents attached to the indole core. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The papers provided do not explicitly discuss the physical properties of the compounds in detail, but such properties can be inferred from the structural characteristics and the intended use of the compounds. For example, the antifungal activity of the indole derivatives against C. albicans suggests that these compounds possess the necessary solubility and stability to exert their biological effects .

Scientific Research Applications

Synthesis and Structural Importance

  • Synthesis of novel compounds : (1h-Indol-2-ylmethyl)amine derivatives have been utilized in synthesizing new compounds. For example, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, a variant, was synthesized for potential pharmacological properties (Ogurtsov & Rakitin, 2021).
  • Structural component in complex molecules : These compounds serve as important intermediates or structural components in complex molecular structures, such as in the synthesis of 6H-isoindolo[2,1-a]indol-6-ones, which are significant in pharmacology (Liu et al., 2017).

Catalytic and Chemical Reactions

  • Catalyst in chemical reactions : Derivatives of (1h-Indol-2-ylmethyl)amine have been used as catalysts in chemical reactions, notably in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
  • Formation of diverse chemical structures : Reactions involving these compounds can lead to the formation of varied structures like pyrimido[1,2-a]indoles and other derivatives, demonstrating their versatility in chemical synthesis (Suzdalev et al., 2013).

Pharmaceutical and Biological Research

  • Development of antimitotic agents : 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues, including (1h-Indol-2-ylmethyl)amine derivatives, have been synthesized as potential antimitotic agents. They are explored for their efficacy in cell viability and proliferation assays (Shetty et al., 2011).
  • Antibacterial and antifungal activity : Certain derivatives have been evaluated for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Siddiqui & Alam, 2016).

Environmental Considerations

  • Green chemistry applications : The synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions exemplifies the application of these compounds in environmentally-friendly chemical processes (Chen et al., 2014).

Safety And Hazards

“(1h-Indol-2-ylmethyl)amine” is classified as an irritant . It may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1H-indol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAODKZCUVVPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342487
Record name (1h-indol-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1h-Indol-2-ylmethyl)amine

CAS RN

21109-25-1
Record name (1h-indol-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LAH (42 mL, 1M solution in THF) was added dropwise through a syringe to a solution of 2-cyanoindole (2.0 g, 14.1 mmol) in anhydrous THF (20 mL) with cooling, and the resulting solution was stirred at RT under argon for 5 h. H2O was added dropwise with cooling to destroy excess LAH, and the colorless precipitate was removed by filtration and washed with THF. The filtrate was dried (K2CO3) and concentrated to afford the title compound (2.11 g, quantitative) as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 7.41 (d, 1H), 7.29 (d, 1H), 6.97 (t, 1H), 6.91 (t, 1H), 6.20 (s, 1H), 3.82 (s, 2H), 2. 18 (br, 1H).
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RB Kolhatkar, SK Ghorai, C George… - Journal of medicinal …, 2003 - ACS Publications
To explore structure−activity relationships (SAR) of a novel conformationally constrained lead cis-3,6-disubstituted piperidine derivative derived from (2,2-diphenylethyl)-[1-(4-…
Number of citations: 39 pubs.acs.org
V Srinivasulu, KD Janda, IA Abu-Yousef, MJ O'Connor… - Tetrahedron, 2017 - Elsevier
An efficient CuI-L-proline catalyzed one-pot synthesis was developed to generate a collection of skeletally diverse heterocyclic ring systems with sizes ranging from 6 to 9. A salient …
Number of citations: 12 www.sciencedirect.com
G La Regina, R Silvestri, V Gatti, A Lavecchia… - Bioorganic & medicinal …, 2008 - Elsevier
New monoamine oxidase inhibitors were synthesized as indole analogues of a previously reported pyrrole series. Several compounds were potent MAO-A (12, 17, 19–22, 31, 36, and …
Number of citations: 45 www.sciencedirect.com
TP Zabawa - 2007 - search.proquest.com
Chapter 1-Palladium (II) Catalyzed Aminohalogenation of Olefins. Vicinal haloamines are versatile building blocks for organic synthesis and the vicinal 1, 2-haloarnine moiety is also …
Number of citations: 0 search.proquest.com
SN Gallicchio, IM Bell - Tetrahedron Letters, 2009 - Elsevier
The convenient preparation of novel 6-phenylpiperazin-2-ones from simple starting materials via a practical two-step procedure is presented. This methodology involves an initial …
Number of citations: 9 www.sciencedirect.com

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